

# A Head-to-Head Comparison of Approved Therapies for Spinal Muscular Atrophy

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For Researchers, Scientists, and Drug Development Professionals

Spinal Muscular Atrophy (SMA) is a rare and devastating genetic neuromuscular disorder characterized by the loss of motor neurons and progressive muscle weakness. The therapeutic landscape for SMA has been revolutionized in recent years with the approval of three distinct disease-modifying therapies: Zolgensma (onasemnogene abeparvovec), Spinraza (nusinersen), and Evrysdi (risdiplam). This guide provides a comprehensive, data-driven comparison of these treatments to inform research and clinical perspectives. While direct head-to-head clinical trials are limited, this document synthesizes available data from pivotal studies and comparative analyses to offer an objective overview.

#### **Overview of Approved SMA Therapies**

The approved treatments for SMA utilize different molecular strategies to address the underlying genetic cause of the disease—insufficient levels of the Survival Motor Neuron (SMN) protein.



Drug Name	Generic Name	Therapeutic Approach	Mechanism of Action	Administratio n	Manufacture r
Zolgensma	Onasemnoge ne abeparvovec	Gene Replacement Therapy	Delivers a functional copy of the SMN1 gene using an adeno-associated virus serotype 9 (AAV9) vector.[1][2][3][4]	One-time intravenous infusion.[1][3]	Novartis Gene Therapies
Spinraza	Nusinersen	Antisense Oligonucleoti de (ASO)	Modifies the splicing of SMN2 pre-mRNA to increase the inclusion of exon 7, leading to the production of more full-length, functional SMN protein. [5][6][7][8]	Intrathecal injection with four loading doses followed by maintenance doses every four months.	Biogen
Evrysdi	Risdiplam	Small Molecule SMN2 Splicing Modifier	Orally administered small molecule that modifies the splicing of SMN2 pre- mRNA to	Daily oral liquid.[12]	Genentech (Roche)



increase the production of functional

SMN protein

systemically.

[10][11][12]

[13][14]

## **Comparative Efficacy and Safety Data**

The following tables summarize key efficacy and safety findings from pivotal clinical trials for each drug. It is important to note that patient populations and study designs may differ, making direct comparisons challenging.

#### **Table 1: Efficacy in Infantile-Onset SMA (Type 1)**



Clinical Trial	Drug	Key Efficacy Outcomes	Source
STR1VE	Zolgensma	At 18 months of age, 59% of patients could sit independently for ≥30 seconds. 91% of patients survived free from permanent ventilation at 14 months of age.[15]	[15][16][17]
ENDEAR	Spinraza	41% of infants in the nusinersen group achieved a motor milestone response on the HINE-2. A 47% reduction in the risk of death or permanent ventilation was observed compared to the control group.[10]	[9][18][19]
FIREFISH	Evrysdi	After 12 months of treatment, 29% of infants could sit without support for at least 5 seconds. After 5 years, 91% of children were alive, and 81% were alive without permanent ventilation.[20]	[20][21][22][23]

Table 2: Efficacy in Later-Onset SMA (Type 2 & 3)



Clinical Trial	Drug	Key Efficacy Outcomes	Source
CHERISH	Spinraza	Statistically significant improvement in Hammersmith Functional Motor Scale - Expanded (HFMSE) scores at 15 months compared to the sham-control group.	[10]
SUNFISH	Evrysdi	Statistically significant improvement in the Motor Function Measure 32 (MFM-32) total score at 12 months compared to placebo.[24]	[24][25][26][27]

**Table 3: Comparative Survival and Motor Function** (Indirect Comparisons & Meta-Analyses)



Comparison	Key Findings	Source
Zolgensma vs. Spinraza (SMA Type 1)	A head-to-head analysis suggested Zolgensma outperformed Spinraza in achieving a more sustained clinical response and reducing the need for supportive care, though motor function improvements were comparable.[5]	[5]
Evrysdi vs. Spinraza (SMA Type 1)	An indirect treatment comparison suggested that children treated with risdiplam had a 78% reduction in the rate of death and an 81% reduction in the rate of death or permanent ventilation compared with those treated with nusinersen.[11][25]	[11][25]
Meta-Analysis of all three drugs	A meta-analysis of 57 studies found Zolgensma had a 95% survival rate, compared to Evrysdi at 86% and Spinraza at 60%. Zolgensma was also the only treatment to reduce the need for ventilatory support.	[28]

## **Experimental Protocols of Key Clinical Trials**

Detailed methodologies are crucial for the interpretation of clinical trial data. Below are summaries of the protocols for pivotal studies of each approved therapy.

#### **Zolgensma (Onasemnogene Abeparvovec)**



- STR1VE (NCT03306277): This was a Phase 3, open-label, single-arm, single-dose study in patients with SMA Type 1 who were less than 6 months of age at the time of gene therapy. [15][16][17][29] Participants received a one-time intravenous infusion of onasemnogene abeparvovec at a dose of 1.1 × 10<sup>14</sup> vector genomes per kilogram.[15][17] The co-primary efficacy outcomes were independent sitting for at least 30 seconds at 18 months of age and survival at 14 months of age without permanent ventilation.[17]
- SPR1NT (NCT03505099): This was a Phase 3, open-label, single-arm study of a single, one-time intravenous infusion of onasemnogene abeparvovec in pre-symptomatic infants with a genetic diagnosis of SMA and 2 or 3 copies of the SMN2 gene.[30][31][32][33][34] Patients were required to be ≤6 weeks of age at the time of treatment.[33][34] The primary outcome for the two-copy cohort was independent sitting for ≥30 seconds, and for the three-copy cohort was standing without support for ≥3 seconds.[32]

#### Spinraza (Nusinersen)

• ENDEAR (NCT02193074): This was a Phase 3, randomized, double-blind, sham-procedure controlled study in infants with infantile-onset SMA (consistent with Type 1).[18][19][35][36] Participants were randomized 2:1 to receive either intrathecal nusinersen (12 mg equivalent dose) or a sham procedure.[19] The treatment regimen consisted of four loading doses on days 1, 15, 29, and 64, followed by maintenance doses every four months.[9] The primary endpoint was the proportion of motor milestone responders as measured by the Hammersmith Infant Neurological Examination (HINE).[9]

#### Evrysdi (Risdiplam)

- FIREFISH (NCT02913482): This was a two-part, open-label study in infants aged 1 to 7 months with Type 1 SMA.[21][22][23] Part 1 was a dose-finding study, and Part 2 was a single-arm study evaluating the efficacy and safety of the selected dose of risdiplam.[21][22] The primary endpoint for Part 2 was the proportion of infants who could sit without support for at least 5 seconds after 12 months of treatment.[22]
- SUNFISH (NCT02908685): This was a two-part, randomized, placebo-controlled study in patients aged 2 to 25 years with Type 2 or 3 SMA.[24][25][26][27] Part 1 was a dose-finding portion, while Part 2 was a randomized, double-blind, placebo-controlled trial.[24] The primary endpoint was the change from baseline in the MFM-32 total score at 12 months.[24]

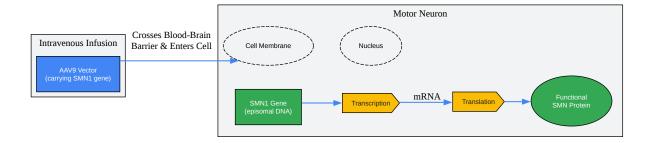


 JEWELFISH (NCT03032172): This is an open-label study evaluating the safety, tolerability, and pharmacodynamics of risdiplam in patients with SMA aged 6 months to 60 years who were previously treated with other SMA therapies, including nusinersen and onasemnogene abeparvovec.[28][37][38][39]

# Mechanisms of Action: Signaling and Experimental Workflows

The distinct mechanisms of action of these three therapies are visualized below using the DOT language for Graphviz.

#### **Zolgensma: SMN1 Gene Replacement**

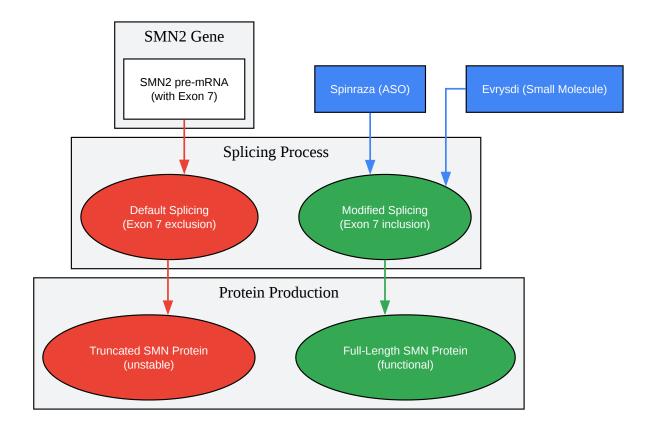


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Caption: Zolgensma delivers a functional SMN1 gene to motor neurons via an AAV9 vector.

#### Spinraza & Evrysdi: SMN2 Splicing Modification



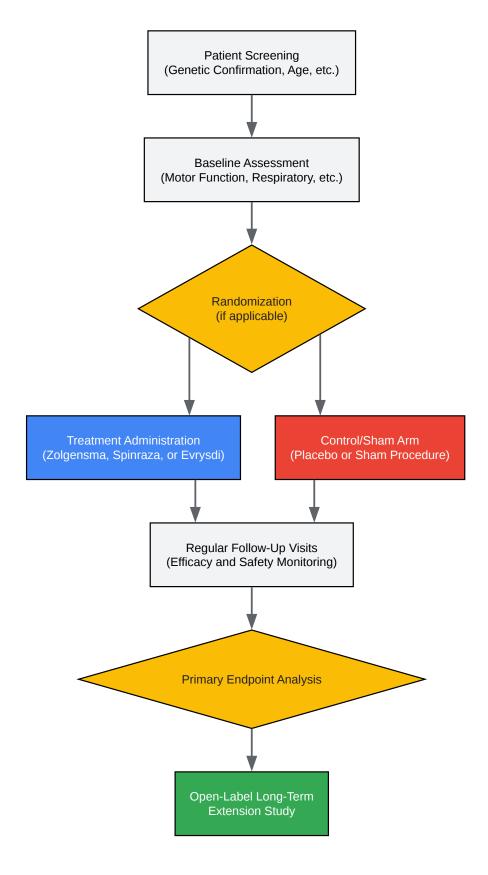


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Caption: Spinraza and Evrysdi modify the splicing of SMN2 pre-mRNA to produce more functional SMN protein.

#### **Experimental Workflow for a Typical SMA Clinical Trial**





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Caption: A generalized workflow for pivotal clinical trials in Spinal Muscular Atrophy.



#### Conclusion

The availability of Zolgensma, Spinraza, and Evrysdi has profoundly altered the natural history of Spinal Muscular Atrophy. Each therapy presents a unique profile in terms of mechanism of action, administration, and clinical data. While gene replacement with Zolgensma offers the convenience of a one-time treatment, the long-term durability of its effect is still under investigation. The SMN2-splicing modifiers, Spinraza and Evrysdi, require ongoing administration but have demonstrated sustained efficacy and have been studied in a broader age range of patients.

The choice of therapy is a complex decision that depends on various factors, including the type of SMA, age of the patient, and clinical presentation. The data presented in this guide, derived from key clinical trials, underscores the significant progress made in the treatment of SMA. Future research, including direct comparative studies and long-term observational data, will be crucial to further refine treatment strategies and optimize outcomes for individuals living with this challenging disease. The ongoing JEWELFISH study, which includes patients previously treated with other SMA therapies, will provide valuable insights into the potential for sequential or combination treatment approaches.[28][37][38][39]

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